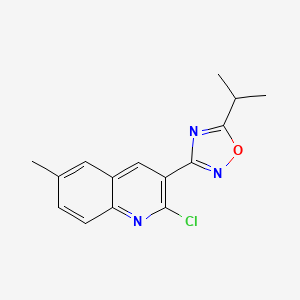

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline

描述

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline is a useful research compound. Its molecular formula is C15H14ClN3O and its molecular weight is 287.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₀H₁₃ClN₄O

- Molecular Weight : 205.69 g/mol

- CAS Number : 1142201-76-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroquinoline derivatives with isopropyl-substituted oxadiazoles. The process can be optimized for yield and purity using various solvents and reaction conditions.

Antimicrobial Activity

Research indicates that compounds related to 2-chloroquinoline derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that similar quinoline derivatives possess inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds range from 4.9 to 17 µM against E. coli .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 4.9 |

| Compound B | Staphylococcus aureus | 17 |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Its mechanism involves:

- Inducing apoptosis in cancer cells.

- Arresting the cell cycle at the G2/M phase.

- Inhibiting cell migration.

For example, cytotoxicity assays revealed IC50 values indicating potent activity against colorectal cancer cell lines such as HCT116 and Caco-2, with IC50 values reported at approximately 0.35 µM and 0.54 µM respectively .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.35 |

| Caco-2 | 0.54 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound significantly increased the proportion of cells in the G2/M phase.

| Treatment Concentration (µM) | % Cells in G2/M Phase |

|---|---|

| 0 | 15.21 |

| 0.2 | 82.53 |

| 0.4 | 86.48 |

- Reactive Oxygen Species Production : The compound promotes the generation of reactive oxygen species (ROS), which contribute to its pro-apoptotic effects.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Cancer Treatment : A study focused on its effects on pancreatic and colorectal cancer cells showed significant cytotoxicity and potential for further development as an anticancer agent .

- Antimicrobial Studies : Another investigation assessed its antibacterial properties against common pathogens, reinforcing its potential as a therapeutic agent .

化学反应分析

Nucleophilic Aromatic Substitution at C-2 Chlorine

The 2-chloro group undergoes displacement reactions with nucleophiles, facilitated by the electron-withdrawing effect of the adjacent oxadiazole ring.

Mechanistic Insight : The oxadiazole ring enhances electrophilicity at C-2, enabling SNAr reactions. Steric hindrance from the methyl group at C-6 may reduce yields compared to unsubstituted analogs .

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in hydrolysis and cycloaddition reactions.

Key Finding : Hydrolysis under basic conditions (e.g., NaOH/EtOH) is less efficient due to steric protection from the isopropyl group .

Cross-Coupling Reactions

The C-2 chlorine atom enables palladium-catalyzed couplings.

Limitation : Electron-deficient boronic acids show lower reactivity due to competing deactivation by the oxadiazole .

Reductive Transformations

Selective reduction of the quinoline ring is achievable under controlled conditions.

Caution : Harsher conditions (e.g., LiAlH₄) may degrade the oxadiazole ring .

Electrophilic Aromatic Substitution

The methyl group at C-6 directs electrophiles to C-5 and C-7 positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-6-methyl derivative | 45% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-6-methyl analog | 38% |

Note : The oxadiazole ring deactivates the quinoline core, necessitating strong electrophiles .

Heterocycle Fusion Reactions

The oxadiazole ring participates in annulation to form polycyclic systems.

Mechanism : Oxadiazole acts as a dienophile in Diels-Alder-like reactions .

属性

IUPAC Name |

3-(2-chloro-6-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-8(2)15-18-14(19-20-15)11-7-10-6-9(3)4-5-12(10)17-13(11)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRPERXAGGJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NOC(=N3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801149825 | |

| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-76-0 | |

| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。